molecular formula C4H9NO3 B6250274 2,4-dihydroxybutanamide CAS No. 17370-17-1

2,4-dihydroxybutanamide

Cat. No. B6250274
CAS RN: 17370-17-1
M. Wt: 119.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxybutanamide (2,4-DB) is an organic compound and a member of the amide family. It is a colorless, crystalline solid with a melting point of 78-80 °C and a boiling point of 270-272 °C. 2,4-DB is used in a variety of applications, including as a precursor for the synthesis of other compounds, as a catalyst in organic synthesis, and as an analytical reagent. Its most common use is as a herbicide for controlling weeds in agricultural crops.

Mechanism of Action

2,4-dihydroxybutanamide is a systemic herbicide, meaning that it is absorbed by the plant and transported throughout the plant’s tissues. It acts by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of branched-chain amino acids in the plant tissues, which leads to the death of the plant.
Biochemical and Physiological Effects
2,4-dihydroxybutanamide has been shown to have a variety of biochemical and physiological effects on plants. It has been shown to inhibit the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. Inhibition of this enzyme leads to the accumulation of branched-chain amino acids in the plant tissues, which leads to the death of the plant. In addition, 2,4-dihydroxybutanamide has been shown to inhibit the activity of several other enzymes, including those involved in the biosynthesis of fatty acids, and those involved in the synthesis of sterols and other lipids.

Advantages and Limitations for Lab Experiments

2,4-dihydroxybutanamide has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, making it safe to handle and use in experiments. It is also relatively inexpensive, making it accessible to a wide range of researchers. However, there are some limitations to its use in laboratory experiments. 2,4-dihydroxybutanamide is a systemic herbicide, meaning that it must be absorbed by the plant in order to be effective. This means that it cannot be used to study the effects of herbicides on the growth and development of plants that do not absorb the compound.

Future Directions

There are several possible future directions for research involving 2,4-dihydroxybutanamide. One potential area of research is the development of new methods for the synthesis of 2,4-dihydroxybutanamide, which could lead to more efficient and cost-effective production of the compound. Another potential area of research is the development of new methods for the application of 2,4-dihydroxybutanamide, which could lead to more effective weed control. Additionally, research could be conducted to investigate the effects of 2,4-dihydroxybutanamide on other organisms, such as insects, fungi, and bacteria. Finally, research could be conducted to investigate the potential toxic effects of 2,4-dihydroxybutanamide on humans and other mammals.

Synthesis Methods

The synthesis of 2,4-dihydroxybutanamide is typically accomplished via the acid-catalyzed condensation of 2,4-dichlorobutanoic acid and ammonia. This reaction produces 2,4-dichlorobutanamide, which is then hydrolyzed to yield 2,4-dihydroxybutanamide.

Scientific Research Applications

2,4-dihydroxybutanamide has been used in a variety of scientific research applications, including as a substrate for the synthesis of other compounds, as a catalyst in organic synthesis, and as an analytical reagent. It has been used to study the effects of herbicides on plant growth and development, as well as to investigate the mechanisms of action of herbicides. It has also been used to study the mechanisms of action of other compounds, such as insecticides and fungicides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dihydroxybutanamide involves the conversion of a starting material, 2,4-dihydroxybutanoic acid, to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxybutanoic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate" ], "Reaction": [ "2,4-dihydroxybutanoic acid is first converted to its acid chloride derivative using thionyl chloride.", "The resulting acid chloride is then reacted with ammonia to form the corresponding amide.", "The amide is then hydrolyzed using sodium hydroxide to yield the carboxylic acid.", "The carboxylic acid is then converted to its acyl chloride derivative using acetic anhydride and hydrochloric acid.", "The resulting acyl chloride is then reacted with ammonia to form the corresponding amide.", "The amide is then hydrolyzed using sodium bicarbonate to yield the target compound, 2,4-dihydroxybutanamide.", "The final product can be purified using methanol and ethyl acetate." ] }

CAS RN

17370-17-1

Product Name

2,4-dihydroxybutanamide

Molecular Formula

C4H9NO3

Molecular Weight

119.1

Purity

95

Origin of Product

United States

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